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molecular formula C12H11NO B8699844 5-Formyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

5-Formyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Cat. No. B8699844
M. Wt: 185.22 g/mol
InChI Key: ZZJJRSJXWKYWKV-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of 5-(methoxymethylene)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (320 mg, 1.61 mmol) in DCM (7 mL) was added BBr3 (1.2 g, 4.8 mmol) dropwise at −78° C. under N2, then the mixture was stirred at this temperature for 3 h. It was poured into ice-saturated NaHCO3 solution, and extracted with DCM. The organic layer was washed with brine and dried over Na2SO4. The solvent was removed in vacuo to give crude title compound, which was used for next step.
Name
5-(methoxymethylene)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[CH2:13][CH2:12][CH2:11][C:10]2[C:9]([C:14]#[N:15])=[CH:8][CH:7]=[CH:6][C:5]1=2.B(Br)(Br)Br>C(Cl)Cl>[CH:3]([CH:4]1[CH2:13][CH2:12][CH2:11][C:10]2[C:9]([C:14]#[N:15])=[CH:8][CH:7]=[CH:6][C:5]1=2)=[O:2]

Inputs

Step One
Name
5-(methoxymethylene)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Quantity
320 mg
Type
reactant
Smiles
COC=C1C=2C=CC=C(C2CCC1)C#N
Name
Quantity
1.2 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was poured into ice-saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1C=2C=CC=C(C2CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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